molecular formula C35H47NO4 B14449462 4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) CAS No. 77621-69-3

4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)

Cat. No.: B14449462
CAS No.: 77621-69-3
M. Wt: 545.8 g/mol
InChI Key: GLPOMRZYBFQNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitrophenyl group and two 2,6-di-tert-butylphenol groups linked by a methylene bridge. It is commonly used in various industrial applications due to its antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) typically involves the reaction of 4-nitrobenzaldehyde with 2,6-di-tert-butylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the methylene bridge.

    Catalyst: Acidic or basic catalysts are often used to promote the reaction.

    Solvent: Organic solvents such as toluene or ethanol are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The phenolic groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated phenolic compounds.

Scientific Research Applications

4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Studied for its potential antioxidant properties in biological systems.

    Medicine: Investigated for its potential use in drug formulations due to its antioxidant properties.

    Industry: Used as a stabilizer in fuels, lubricants, and plastics to enhance their shelf life and performance.

Mechanism of Action

The mechanism of action of 4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The presence of bulky tert-butyl groups enhances its stability and effectiveness as an antioxidant.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(2,6-di-tert-butylphenol): Similar structure but lacks the nitrophenyl group.

    2,2’,6,6’-Tetra-tert-butyl-4,4’-methylenediphenol: Another antioxidant with a similar core structure but different substituents.

Uniqueness

4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) is unique due to the presence of the nitrophenyl group, which imparts additional chemical reactivity and potential biological activity. This makes it distinct from other similar compounds that lack this functional group.

Properties

CAS No.

77621-69-3

Molecular Formula

C35H47NO4

Molecular Weight

545.8 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)-(4-nitrophenyl)methyl]phenol

InChI

InChI=1S/C35H47NO4/c1-32(2,3)25-17-22(18-26(30(25)37)33(4,5)6)29(21-13-15-24(16-14-21)36(39)40)23-19-27(34(7,8)9)31(38)28(20-23)35(10,11)12/h13-20,29,37-38H,1-12H3

InChI Key

GLPOMRZYBFQNMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.